2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid
Description
Properties
IUPAC Name |
2-[ethyl(thian-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-3-10(11(13)14)12(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLURHAIZYMJCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC)C1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be described by its IUPAC name, this compound, which indicates the presence of a tetrahydrothiopyran moiety. Its molecular formula is , and it has a molecular weight of approximately 241.38 g/mol.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₁O₂S₁ |
| Molecular Weight | 241.38 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid or semi-solid |
Antibacterial Activity
Recent studies have shown that derivatives of thiourea, closely related to the compound , exhibit significant antibacterial activity. For instance, compounds tested against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Antioxidant Activity
The antioxidant potential of related thiourea derivatives has been evaluated using assays such as ABTS and DPPH. These studies reported IC50 values indicating strong radical scavenging activity. For example, one derivative showed an IC50 value of 52 µg/mL against ABTS radicals . This suggests that this compound may possess similar antioxidant properties.
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent anticancer activity . The compound’s mechanism may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
Anti-inflammatory Activity
Research into anti-inflammatory effects has shown that certain thiourea derivatives can significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-α. One study noted that specific compounds achieved over 80% inhibition at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications for inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized various thiourea derivatives and tested their antibacterial properties against clinical isolates. The results indicated that some compounds had inhibition zones comparable to traditional antibiotics, demonstrating their potential use in treating resistant bacterial infections .
- Antioxidant Potential : Sumaira et al. reported the synthesis of a new thiourea derivative with significant antioxidant activity in various assays, suggesting that modifications to the tetrahydrothiopyran structure could enhance its radical scavenging capabilities .
- Anticancer Mechanisms : Research highlighted the ability of thiourea derivatives to target specific pathways involved in cancer progression, with promising results in cell lines associated with pancreatic and breast cancer .
Scientific Research Applications
The compound 2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid , identified by its CAS number 2097946-81-9, is a relatively novel chemical structure with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, biochemical research, and potential industrial uses, while also presenting comprehensive data tables and case studies where applicable.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. Its unique structure may contribute to:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial properties, making it a candidate for antibiotic development.
- Neuropharmacology : The thiopyran moiety may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Biochemical Research
In biochemical contexts, this compound may serve as:
- Biochemical Probes : Due to its ability to modify biological pathways, it can be utilized as a probe to study enzyme activities or receptor interactions.
- Substrate Analogs : It can mimic natural substrates in enzymatic reactions, providing insights into enzyme mechanisms and kinetics.
Industrial Applications
While primarily focused on research, there are indications that this compound could find applications in:
- Synthesis of Specialty Chemicals : Its unique structure allows for potential use in synthesizing other complex organic compounds.
- Agricultural Chemicals : Investigations into its efficacy as a plant growth regulator or pesticide are ongoing.
Case Study 1: Antimicrobial Properties
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the ethyl group enhanced efficacy, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts.
Case Study 2: Neuropharmacological Effects
Research published in a peer-reviewed journal explored the effects of this compound on neurotransmitter release in neuronal cultures. The findings revealed that it modulates GABAergic transmission, indicating potential therapeutic benefits for anxiety disorders.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibiotics, Neurological treatments | Antimicrobial activity observed |
| Biochemical Research | Probes for enzyme studies | Effective as substrate analogs |
| Industrial Applications | Specialty chemicals, Agricultural chemicals | Potential for synthesis and regulation |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid generally involves:
- Construction or incorporation of the tetrahydro-2H-thiopyran ring system.
- Introduction of the amino group linked to both the ethyl substituent and the thiopyran ring.
- Attachment or synthesis of the butanoic acid moiety.
- Control of stereochemistry, often via chiral resolution or asymmetric synthesis.
Key Synthetic Steps and Methods
Formation of the Tetrahydro-2H-thiopyran Moiety
The tetrahydro-2H-thiopyran ring is a sulfur-containing six-membered heterocycle. Its synthesis generally involves:
- Cyclization of appropriate sulfur-containing precursors such as mercaptoalkanols or thiol-substituted intermediates.
- Reduction or hydrogenation steps to saturate the ring if starting from thiopyran derivatives.
While direct preparation data for this exact ring system in the target compound is limited, related compounds like ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate are commercially available and can be used as intermediates.
Amination and Ethyl Substitution
The amino group linked to the tetrahydro-2H-thiopyran ring is typically introduced via:
- Reductive amination of the corresponding ketone or aldehyde intermediate with ethylamine.
- N-alkylation of the amino group with ethyl halides or sulfonates under basic conditions.
For example, in related synthetic routes for thiopyran-containing amines, reductive amination with ethylamine or alkylation with ethylating agents in the presence of bases like triethylamine or potassium carbonate is common.
Attachment of the Butanoic Acid Moiety
The butanoic acid portion can be introduced by:
- Using protected amino acid derivatives such as butanoic acid esters, which can be coupled to the amino group via amide bond formation.
- Alternatively, starting from amino acid precursors and modifying the side chain to incorporate the tetrahydro-2H-thiopyran substituent.
The exact method depends on the synthetic route chosen, but coupling reactions using carbodiimide reagents or other peptide coupling agents are standard in amino acid derivative synthesis.
Chiral Resolution and Purification
Given the chiral centers in the molecule, especially at the amino acid moiety and possibly the thiopyran ring, stereochemical purity is critical.
- Resolution of racemic mixtures using chiral acids such as L-(+)-tartaric acid or L-(+)-mandelic acid is a common approach.
- The process involves dissolving the racemate and chiral acid in mixed solvents (e.g., acetone and water), followed by slow precipitation of the optically pure salt.
- Recrystallization further purifies the chiral salt.
- The free base is then recovered by dissociation with bases like sodium hydroxide in biphasic solvent systems (e.g., dichloromethane/water).
Representative Preparation Protocol (Based on Analogous Thiopyran Amines)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tetrahydro-2H-thiopyran intermediate | Cyclization of sulfur-containing precursors | May involve reduction/hydrogenation |
| 2 | Reductive amination or alkylation to introduce ethylamino group | Ethylamine, reducing agent (e.g., NaBH3CN), or ethyl halide, base | Control of reaction conditions to avoid over-alkylation |
| 3 | Coupling with butanoic acid derivative | Carbodiimide coupling agents (e.g., EDC, DCC) or direct amidation | Protecting groups may be used to prevent side reactions |
| 4 | Chiral resolution | Chiral acids (L-(+)-tartaric acid), solvents acetone/water | Stirring at 20-30°C for several hours |
| 5 | Recovery of optically pure compound | Base treatment (NaOH, K2CO3), extraction | Purification by recrystallization |
Detailed Research Findings and Analysis
- The preparation of related tetrahydro-2H-thiopyran derivatives with amino substitution has been reported to require multi-step synthesis with careful control of stereochemistry to avoid racemization.
- Alkylation reactions are typically performed in polar aprotic solvents such as dimethylformamide or dichloromethane, with organic bases like triethylamine facilitating the reaction.
- The use of chiral acid resolution is preferred over asymmetric synthesis for industrial scalability due to cost and simplicity.
- Solubility data for related compounds (e.g., ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate) indicate that stock solutions for intermediates can be prepared in solvents like DMSO or ethanol, facilitating reaction monitoring and purification.
- The overall synthetic route balances yield, stereochemical purity, and cost-effectiveness, with potential for scale-up in pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Tetrahydro-2H-thiopyran synthesis | Cyclization of sulfur precursors | Mercaptoalkanols, reducing agents | Hydrogenation or chemical reduction | Formation of saturated thiopyran ring |
| Amino group introduction | Reductive amination or alkylation | Ethylamine, NaBH3CN or ethyl halides, base | Mild temperatures, inert atmosphere | Introduction of ethylamino substituent |
| Butanoic acid attachment | Coupling or amidation | Carbodiimides (EDC, DCC), protected amino acid esters | Room temperature to moderate heating | Formation of amino acid derivative |
| Chiral resolution | Salt formation with chiral acids | L-(+)-tartaric acid, acetone/water | 20-30°C, stirring for hours | Isolation of optically pure compound |
| Purification | Recrystallization, base dissociation | NaOH, solvents like dichloromethane/water | Biphasic extraction | Recovery of free base with high purity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid, and how is purity validated?
- Methodology : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by fragmenting the molecule into precursors like tetrahydro-2H-thiopyran-4-amine and ethyl-substituted butanoic acid derivatives. Coupling reactions (e.g., amidation or reductive amination) are typical for introducing the ethyl-thiopyran moiety .
- Purity Validation : Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for assessing purity (>95%) .
Q. How can reaction conditions be optimized for introducing the tetrahydro-2H-thiopyran ring system?
- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Pd/C for hydrogenation or EDCI/HOBt for amide coupling) are critical. The tetrahydro-2H-thiopyran moiety may require protection/deprotection strategies to avoid side reactions .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to detect intermediate formation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : The compound is likely polar due to the carboxylic acid and tertiary amine groups, suggesting solubility in aqueous buffers (pH 7.4) or DMSO. Ethyl and thiopyran groups may enhance lipid membrane permeability .
- Stability : Assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Susceptibility to oxidation (due to the sulfur atom in thiopyran) necessitates inert storage conditions (argon atmosphere, –20°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thiopyran and ethylamino substituents?
- Approach : Synthesize analogs with variations in the thiopyran ring (e.g., replacing sulfur with oxygen) or ethyl group (e.g., substituting with methyl/propyl). Test in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity .
- Data Analysis : Use multivariate regression models to quantify substituent effects on potency and selectivity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Tools : Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, while ADMET predictors (e.g., SwissADME) estimate bioavailability, plasma protein binding, and metabolic clearance .
- Validation : Compare computational predictions with experimental data (e.g., Caco-2 cell assays for absorption) .
Q. How can contradictory bioactivity data across different assays (e.g., antimicrobial vs. anticancer) be resolved?
- Hypothesis Testing : Evaluate assay-specific variables (e.g., cell line heterogeneity, compound concentration ranges, or incubation times). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
- Mechanistic Studies : Employ proteomics or transcriptomics to identify off-target interactions that may explain divergent results .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction analysis?
- Crystallization Techniques : Use vapor diffusion (e.g., hanging-drop method) with solvents like ethanol/water mixtures. Co-crystallization with stabilizing ligands (e.g., metal ions) may improve crystal lattice formation .
- Data Collection : Synchrotron radiation sources enhance resolution for small-molecule crystals (≤1.0 Å), enabling precise determination of stereochemistry and hydrogen-bonding networks .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
